Cangoronine
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Overview
Description
Cangoronin is a pentacyclic triterpenoid with formula C30H44O5, originally isolated from the bark of Tripterygium wilfordii. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid, an enone, a cyclic terpene ketone, an enol and an aliphatic aldehyde. It derives from a hydride of a friedelane.
Cangoronine is a natural product found in Tripterygium hypoglaucum, Tripterygium wilfordii, and other organisms with data available.
Scientific Research Applications
Triterpenes from Maytenus Ilicifolia
Cangoronine, identified as a friedelane-type triterpene, was isolated from Maytenus ilicifolia. Alongside its structural identification, this compound's cytotoxic activities were reported, suggesting potential applications in cancer research or treatment (Itokawa et al., 1991).
Antiangiogenic Activity of Tripterygium Wilfordii and its Terpenoids
A study on Tripterygium wilfordii, a plant used in traditional medicine, revealed that this compound is one of the terpenoids with antiangiogenic properties. This suggests its utility in researching and potentially treating angiogenesis-related diseases such as cancer (He et al., 2009).
Ethnobotanical Survey in Canhane Village
While not directly studying this compound, this ethnobotanical survey in Mozambique documents the traditional use of medicinal plants, which can inspire further scientific research into compounds like this compound for various health applications (Ribeiro et al., 2010).
3,4-Seco-Ursane Triterpenoid from Glyptopetalum Sclerocarpum
This compound was also identified in the stem bark of Glyptopetalum sclerocarpum. The isolation and structural elucidation of such compounds contribute to the broader understanding of triterpenoids and their potential scientific applications (Sotanaphun et al., 2000).
properties
CAS RN |
138884-84-1 |
---|---|
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.677 |
IUPAC Name |
(2R,4aS,6aR,6aR,6bS,8aR,12aS,14aS,14bR)-8a-formyl-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-3,4,5,6,6b,7,8,12,12a,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-18-23(33)19(32)15-21-27(4)12-14-29(6)22-16-26(3,24(34)35)10-9-25(22,2)11-13-28(29,5)20(27)7-8-30(18,21)17-31/h17,20-22,33H,7-16H2,1-6H3,(H,34,35)/t20-,21-,22+,25+,26+,27+,28+,29-,30-/m0/s1 |
InChI Key |
CDOKUYLTAYCBST-XBBQATOGSA-N |
SMILES |
CC1=C(C(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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